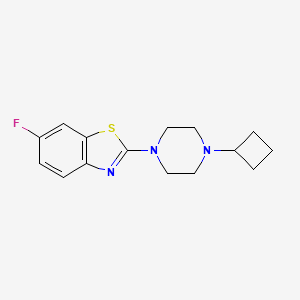![molecular formula C15H18F3N3O3 B12270064 2-(Morpholine-4-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B12270064.png)
2-(Morpholine-4-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Morpholine-4-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine is a complex organic compound that features both morpholine and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholine-4-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the trifluoromethyl group can be introduced via electrophilic substitution.
Morpholine Ring Formation: The morpholine ring can be synthesized through cyclization reactions involving amines and diols.
Coupling Reactions: The final step involves coupling the morpholine and pyridine rings, possibly through amide bond formation using reagents like carbodiimides under controlled conditions.
Industrial Production Methods
Industrial production might involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated reactors could be employed to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions could target the pyridine ring or the carbonyl group.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology
In biological research, it might serve as a probe or ligand in studying enzyme interactions or receptor binding due to its unique structure.
Medicine
Pharmaceutical applications could include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
In the industrial sector, it might be used in the development of agrochemicals or as an intermediate in the synthesis of other functional materials.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
2-(Morpholine-4-carbonyl)-4-pyridin-2-ylmorpholine: Lacks the trifluoromethyl group, potentially less stable or active.
4-(Trifluoromethyl)pyridine: Simpler structure, used in various chemical syntheses.
Morpholine derivatives: Various derivatives with different substituents on the morpholine ring.
Uniqueness
The presence of both morpholine and pyridine rings, along with the trifluoromethyl group, makes 2-(Morpholine-4-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine unique in terms of its potential biological activity and chemical properties.
Propiedades
Fórmula molecular |
C15H18F3N3O3 |
|---|---|
Peso molecular |
345.32 g/mol |
Nombre IUPAC |
morpholin-4-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone |
InChI |
InChI=1S/C15H18F3N3O3/c16-15(17,18)11-1-2-13(19-9-11)21-5-8-24-12(10-21)14(22)20-3-6-23-7-4-20/h1-2,9,12H,3-8,10H2 |
Clave InChI |
HKYJWMAZWVWIKZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C2CN(CCO2)C3=NC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12269989.png)
![1-({1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole](/img/structure/B12269993.png)
![4-Butyl-2-[(4-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one](/img/structure/B12270003.png)
![Methyl[(3-methyl-1,2-oxazol-5-yl)methyl][(oxan-2-yl)methyl]amine](/img/structure/B12270004.png)
![N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12270016.png)
![5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B12270018.png)
![N-ethyl-4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B12270025.png)
![4-chloro-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12270030.png)
![N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12270037.png)
![4-(Methylsulfanyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12270048.png)
![3-{4-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B12270050.png)
![4-(2-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B12270055.png)

